molecular formula C8H10ClNO B2660231 2-(6-Chloropyridin-3-yl)propan-2-ol CAS No. 68700-91-4

2-(6-Chloropyridin-3-yl)propan-2-ol

Cat. No. B2660231
CAS RN: 68700-91-4
M. Wt: 171.62
InChI Key: JLHGXOFXIAHWPC-UHFFFAOYSA-N
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Patent
US08481540B2

Procedure details

A solution of 6-chloronicotinoyl chloride (38.037 g, 216 mmol, Eq: 1.00) in anhydrous diethyl ether (200 ml) was added dropwise to a stirred 3 M methylmagnesium iodide solution (158 ml, 475 mmol, Eq: 2.2) at room temperature. After the addition the reaction mixture was refluxed for 3 hours. Reaction was quenched by pouring it to a stirred mixture of ice/200 ml acetic acid; sodium bicarbonate was added until pH 8; extracted with diethyl ether; washed with brine; dried over sodium sulfate; filtered; concentrated to give a yellow solid (30.15 g, 0.175 mol)
Quantity
38.037 g
Type
reactant
Reaction Step One
Quantity
158 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5](C(Cl)=O)=[CH:4][N:3]=1.[CH3:11][Mg]I.C([O:16][CH2:17][CH3:18])C>>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:17]([OH:16])([CH3:18])[CH3:11])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
38.037 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)Cl)C=C1
Name
Quantity
158 mL
Type
reactant
Smiles
C[Mg]I
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched
ADDITION
Type
ADDITION
Details
by pouring it
ADDITION
Type
ADDITION
Details
to a stirred mixture of ice/200 ml acetic acid
ADDITION
Type
ADDITION
Details
sodium bicarbonate was added until pH 8
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.175 mol
AMOUNT: MASS 30.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.